molecular formula C15H21N3O B14214080 2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- CAS No. 831170-45-7

2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)-

Cat. No.: B14214080
CAS No.: 831170-45-7
M. Wt: 259.35 g/mol
InChI Key: ALWWNYMCDIQHEF-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- is a complex organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidinone ring, a piperazine ring, and a phenyl group. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- typically involves the reaction of 1-methyl-2-pyrrolidinone with 4-phenyl-1-piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of 2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidinone, 1-methyl-3-(4-phenyl-1-piperazinyl)- is unique due to the presence of both the piperazine and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields .

Properties

CAS No.

831170-45-7

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

1-methyl-3-(4-phenylpiperazin-1-yl)pyrrolidin-2-one

InChI

InChI=1S/C15H21N3O/c1-16-8-7-14(15(16)19)18-11-9-17(10-12-18)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3

InChI Key

ALWWNYMCDIQHEF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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